molecular formula C11H13NO2 B587708 1-(5-Hydroxy-2-methylindolin-1-yl)ethanone CAS No. 186792-92-7

1-(5-Hydroxy-2-methylindolin-1-yl)ethanone

Cat. No.: B587708
CAS No.: 186792-92-7
M. Wt: 191.23
InChI Key: KIGIIYSBSKZYCT-UHFFFAOYSA-N
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Description

1-(5-Hydroxy-2-methylindolin-1-yl)ethanone, also known as this compound, is a useful research compound. Its molecular formula is C11H13NO2 and its molecular weight is 191.23. The purity is usually 95%.
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Preparation Methods

Synthetic Routes and Reaction Conditions

1-(5-Hydroxy-2-methylindolin-1-yl)ethanone can be synthesized through various methods. One common approach involves the reaction of indole derivatives with appropriate reagents under controlled conditions. For instance, the reaction of 5-hydroxyindole with acetyl chloride in the presence of a base such as pyridine can yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

1-(5-Hydroxy-2-methylindolin-1-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(5-Hydroxy-2-methylindolin-1-yl)ethanone has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals

Mechanism of Action

The mechanism of action of 1-(5-Hydroxy-2-methylindolin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The hydroxy group and the indoline ring play crucial roles in its biological activity. The compound can bind to enzymes or receptors, modulating their activity and leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-Hydroxyindolin-1-yl)ethanone
  • 1-(5-Methylindolin-1-yl)ethanone
  • 1-(5-Hydroxy-2-methylindole-3-yl)ethanone

Uniqueness

1-(5-Hydroxy-2-methylindolin-1-yl)ethanone is unique due to the presence of both a hydroxy group and a methyl group on the indoline ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

1-(5-hydroxy-2-methyl-2,3-dihydroindol-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-7-5-9-6-10(14)3-4-11(9)12(7)8(2)13/h3-4,6-7,14H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIGIIYSBSKZYCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(N1C(=O)C)C=CC(=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40746930
Record name 1-(5-Hydroxy-2-methyl-2,3-dihydro-1H-indol-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40746930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

186792-92-7
Record name 1-(5-Hydroxy-2-methyl-2,3-dihydro-1H-indol-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40746930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(5-hydroxy-2-methyl-2,3-dihydro-1H-indol-1-yl)ethan-1-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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